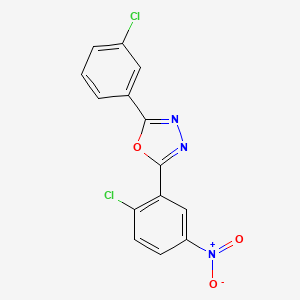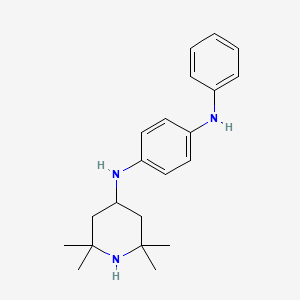
Heptadecan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Heptadecan-8-ol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its derivatives. The process is carried out in large reactors where the acid is mixed with a hydrogen gas and a catalyst, and the mixture is heated to high temperatures to facilitate the reduction reaction .
化学反应分析
Types of Reactions
Heptadecan-8-ol undergoes several types of chemical reactions, including:
Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Esterification: Carboxylic acids, sulfuric acid (H₂SO₄)
Substitution: Various halogenating agents
Major Products Formed
Oxidation: Heptadecanoic acid
Esterification: Heptadecanoate esters
Substitution: Halogenated heptadecanes
科学研究应用
Heptadecan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products.
作用机制
The mechanism of action of Heptadecan-8-ol involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .
相似化合物的比较
Similar Compounds
1-Hexadecanol (Cetyl Alcohol): Similar in structure but has one less carbon atom.
1-Octadecanol (Stearyl Alcohol): Similar in structure but has one more carbon atom.
1-Nonadecanol: Similar in structure but has two more carbon atoms.
Uniqueness
Heptadecan-8-ol is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent .
属性
CAS 编号 |
2541-75-5 |
|---|---|
分子式 |
C17H36O |
分子量 |
256.5 g/mol |
IUPAC 名称 |
heptadecan-8-ol |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-16-17(18)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI 键 |
KAYMRANHJDGOQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCC)O |
规范 SMILES |
CCCCCCCCCC(CCCCCCC)O |
Key on ui other cas no. |
2541-75-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,2,2-Trifluoro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1654554.png)






